4-Benzylmorpholin-3-one 4-Benzylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.: 61636-32-6
VCID: VC2039781
InChI: InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
SMILES: C1COCC(=O)N1CC2=CC=CC=C2
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

4-Benzylmorpholin-3-one

CAS No.: 61636-32-6

Cat. No.: VC2039781

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylmorpholin-3-one - 61636-32-6

Specification

CAS No. 61636-32-6
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 4-benzylmorpholin-3-one
Standard InChI InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Standard InChI Key PXAJALSKRUHGJR-UHFFFAOYSA-N
SMILES C1COCC(=O)N1CC2=CC=CC=C2
Canonical SMILES C1COCC(=O)N1CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

4-Benzylmorpholin-3-one features a six-membered morpholine ring containing both oxygen and nitrogen atoms, with a carbonyl group at the 3-position and a benzyl group attached to the nitrogen at the 4-position. This structural configuration contributes to its unique chemical behavior and reactivity.

Basic Chemical Information

PropertyValue
Chemical Name4-Benzylmorpholin-3-one
CAS Number61636-32-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
IUPAC Name4-benzylmorpholin-3-one
InChIInChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyPXAJALSKRUHGJR-UHFFFAOYSA-N
SMILESC1COCC(=O)N1CC2=CC=CC=C2

Table 1: Physical and chemical properties of 4-Benzylmorpholin-3-one

Structural Features

The compound's structure combines several important functional groups:

  • A morpholine ring (six-membered heterocycle with oxygen and nitrogen)

  • A carbonyl group (C=O) at position 3

  • A benzyl substituent (phenylmethyl group) at position 4 (the nitrogen atom)

These structural elements provide multiple sites for potential chemical modifications, contributing to the compound's utility in organic synthesis.

Synthesis Methods

The synthesis of 4-Benzylmorpholin-3-one can be accomplished through several routes, with the most direct method involving the N-benzylation of morpholin-3-one.

Standard Synthesis Procedure

A well-documented synthesis procedure involves the reaction of morpholin-3-one with benzyl bromide in the presence of a base:

  • A round-bottom flask is charged with morpholin-3-one (1 g, 9.85 mmol) and N,N-dimethylformamide (30 mL)

  • The resulting solution is cooled to 0°C

  • Sodium hydride (60% in mineral oil, 0.51 g, 12.85 mmol) is added

  • The suspension is warmed to room temperature

  • Benzyl bromide (2.47 mL, 20.77 mmol) is added

  • The reaction mixture is stirred for 16 hours

  • Upon completion, the reaction is quenched with brine (10 mL)

  • The product is extracted with ethyl acetate (3 × 20 mL)

  • The extract is dried over anhydrous Na2SO4

  • The crude product is purified by flash chromatography on silica using 40% acetone in pentane as eluent

This procedure reportedly yields the product as a colorless oil with 100% yield .

Spectroscopic Characterization

Spectroscopic data provides crucial information for structure confirmation and purity assessment of 4-Benzylmorpholin-3-one.

Nuclear Magnetic Resonance (NMR) Data

NMR TypeParametersChemical Shifts and Assignments
¹H NMR399.78 MHz, CDCl₃, ppmδ = 3.25 (m, 2H, CH₂O), 3.82 (m, 2H, CH₂N), 4.23 (s, 2H, CH₂O), 4.61 (s, 2H, CH₂Ph), 7.29 (m, 5H, Ar)
¹³C{¹H} NMR100.53 MHz, CDCl₃, ppmδ = 45.56, 49.54, 64.01, 68.27, 127.84, 128.35, 128.85, 136.27, 166.90

Table 2: NMR spectroscopic data for 4-Benzylmorpholin-3-one

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data confirms the molecular formula:

  • Calculated for C₁₁H₁₄NO₂ [M + H]⁺: m/z 192.1024

  • Found: m/z 192.1024

These spectroscopic data provide definitive confirmation of the structure and purity of 4-Benzylmorpholin-3-one.

Chemical Reactivity

The reactivity of 4-Benzylmorpholin-3-one is primarily determined by its functional groups:

Related Compounds and Structural Derivatives

Several structural derivatives of 4-Benzylmorpholin-3-one have been reported in the literature, with modifications at various positions of the core structure.

Hydroxylated Derivatives

4-Benzyl-2-hydroxy-morpholin-3-one (CAS: 287930-73-8) is a closely related compound featuring an additional hydroxyl group at position 2 of the morpholine ring. This compound has a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .

Key differences from 4-Benzylmorpholin-3-one include:

  • Additional hydroxyl group at position 2

  • Higher molecular weight (207.23 vs 191.23 g/mol)

  • Different melting point (134.0-138.0°C)

  • More hydrogen bond donors and acceptors

This hydroxylated derivative has been studied for its potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of pharmaceutical compounds .

Comparison with Other Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Benzylmorpholin-3-oneC₁₁H₁₃NO₂191.23Base structure
4-Benzyl-2-hydroxy-morpholin-3-oneC₁₁H₁₃NO₃207.23Hydroxyl group at position 2
(R)-4-benzyl-6-((benzyloxy)methyl)morpholin-3-oneC₁₉H₂₁NO₃311.38(Benzyloxy)methyl group at position 6 and R-stereochemistry
(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-oneC₁₇H₁₆FNO₂285.314-Fluorophenyl group at position 6 and R-stereochemistry

Table 3: Comparison of 4-Benzylmorpholin-3-one with related morpholin-3-one derivatives

Synthesis Applications

4-Benzylmorpholin-3-one serves as a valuable synthetic intermediate in organic chemistry, particularly in the preparation of more complex morpholine derivatives.

As a Synthetic Building Block

The compound can undergo various transformations, including:

  • Reactions at the Carbonyl Group: The ketone functionality can be modified through reduction, addition, or condensation reactions to create more complex structures.

  • Morpholine Ring Modifications: Further substitution reactions can be performed on the morpholine ring to introduce additional functional groups.

  • Derivatization for Pharmaceutical Applications: The basic structure can be elaborated to create compounds with potential pharmacological activities .

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